

A Technical Guide to 3,6-Dichloro-2-fluorobenzyl bromide

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Compound of Interest

Compound Name:

3,6-Dichloro-2-fluorobenzyl
bromide

Cat. No.:

B1451314

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CAS Number: 916420-69-4

This technical guide provides an in-depth overview of **3,6-Dichloro-2-fluorobenzyl bromide**, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering comprehensive data on its properties, synthesis, and applications.

Chemical and Physical Properties

3,6-Dichloro-2-fluorobenzyl bromide is a white solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below.



Property	Value	Reference
CAS Number	916420-69-4	[1]
Molecular Formula	C7H4BrCl2F	[1]
Molecular Weight	257.92 g/mol	[1]
Appearance	White Solid - Fused	[1]
Purity	98%	[1]
InChI	InChI=1S/C7H4BrCl2F/c8-3-4- 5(9)1-2-6(10)7(4)11/h1- 2H,3H2	[1]
InChI Key	RXWLZGRXMKRFEH- UHFFFAOYSA-N	[1]
SMILES	Fc1c(Cl)ccc(Cl)c1CBr	[1]

Synthesis of 3,6-Dichloro-2-fluorobenzyl bromide

A detailed experimental protocol for the synthesis of **3,6-Dichloro-2-fluorobenzyl bromide** is not readily available in the public domain. However, based on established methods for benzylic bromination, a plausible synthetic route involves the free-radical bromination of **3,6-dichloro-2-fluorotoluene**. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Another green and efficient method that could be adapted for this synthesis is the photocatalytic oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively. This method has been successfully applied to similar substrates, such as the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene.[2][3][4]

Below is a representative experimental protocol based on photocatalytic oxidative bromination of a substituted toluene.



Representative Experimental Protocol: Photocatalytic Oxidative Bromination

Materials:

- 3,6-dichloro-2-fluorotoluene
- Hydrobromic acid (HBr, 48% aqueous solution)
- Hydrogen peroxide (H₂O₂, 30% aqueous solution)
- A suitable organic solvent (e.g., 1,2-dichloroethane)
- Visible light source (e.g., blue LEDs)
- Microchannel reactor or a standard batch reactor with a light source
- Saturated sodium sulfite solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Prepare a solution of 3,6-dichloro-2-fluorotoluene in the organic solvent.
- In a separate vessel, prepare an aqueous solution of hydrobromic acid and hydrogen peroxide.
- The organic and aqueous solutions are then pumped into a reactor under a controlled flow rate and temperature.
- The reaction mixture is irradiated with a visible light source to initiate the bromination reaction.



- After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction mixture is collected.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with a saturated sodium sulfite solution to remove any unreacted bromine, followed by washing with water.
- The organic layer is then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by silica gel column chromatography to yield pure 3,6-Dichloro-2-fluorobenzyl bromide.

Application in the Synthesis of Elvitegravir

3,6-Dichloro-2-fluorobenzyl bromide is a crucial intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection.[5] In this synthesis, the benzyl bromide is first converted to its corresponding organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide. This organozinc compound then undergoes a Negishi coupling reaction with a quinolone derivative.

Experimental Protocol: Negishi Coupling in Elvitegravir Synthesis

This protocol is based on procedures described in patent literature.[6][7]

Materials:

- 3,6-Dichloro-2-fluorobenzyl bromide
- Zinc powder
- Tetrahydrofuran (THF)
- A protected 6-bromo-quinolone derivative (Formula II intermediate in patent CN103819402A)
- Palladium catalyst (e.g., Dichloro[bis(triphenylphosphine)]palladium(II))



- 20% aqueous ammonium chloride solution
- Ethyl acetate
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

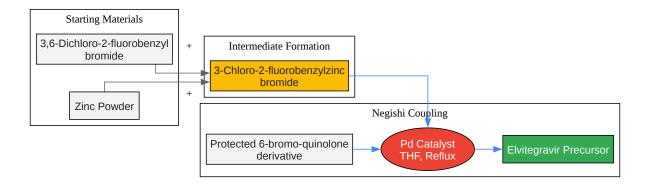
Procedure:

- Preparation of the Organozinc Reagent: Under an inert atmosphere (e.g., nitrogen or argon), suspend zinc powder in anhydrous THF. Slowly add a solution of 3,6-Dichloro-2-fluorobenzyl bromide in THF to the zinc suspension. Stir the mixture at room temperature for approximately 30 minutes to form the 3-chloro-2-fluorobenzylzinc bromide solution.
- Negishi Coupling Reaction: In a separate reaction vessel, dissolve the protected 6-bromoquinolone derivative in THF under an inert atmosphere. Add the palladium catalyst to this solution.
- Heat the solution to reflux and add the previously prepared organozinc reagent dropwise.
- Maintain the reaction at reflux for approximately 1.5 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
- Work-up and Purification: After the reaction is complete, cool the reaction mixture and filter it.
- To the filtrate, add a 20% aqueous ammonium chloride solution to quench the reaction.
- Separate the organic phase. Extract the agueous phase with ethyl acetate.
- Combine the organic phases and wash with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product is then purified by column chromatography to yield the coupled product, a key precursor to Elvitegravir.



Visualizing the Synthesis of Elvitegravir

The following diagram illustrates the key step in the synthesis of Elvitegravir involving **3,6- Dichloro-2-fluorobenzyl bromide**.



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